Oprelvekin is produced using recombinant DNA technology in Escherichia coli (E. coli). The molecular mass of oprelvekin is approximately 19,000 daltons, and it consists of 177 amino acids. This structure differs from the native interleukin-11, which has 178 amino acids, by lacking an amino-terminal proline residue. Despite this modification, there are no significant differences in bioactivity observed in vitro or in vivo .
The synthesis of oprelvekin involves the use of recombinant DNA technology, where the gene encoding human interleukin-11 is inserted into a plasmid vector and introduced into E. coli. The bacteria then express the protein, which can be harvested and purified. The purification process typically includes several steps such as:
The final product is formulated as a sterile lyophilized powder containing oprelvekin along with stabilizers like glycine and phosphates .
Oprelvekin's molecular formula is , with a CAS number of 145941-26-0. The protein structure consists of 177 amino acids arranged to form a functional cytokine that can bind to its receptor on target cells, stimulating platelet production. The non-glycosylated nature of oprelvekin means it lacks carbohydrate modifications that can affect its pharmacokinetics and bioactivity .
Oprelvekin primarily engages in biological reactions rather than traditional chemical reactions seen with small molecules. Its mechanism involves binding to specific receptors on megakaryocyte progenitor cells, leading to:
These actions are critical during chemotherapy when platelet levels can drop significantly due to myelosuppression .
Oprelvekin acts by binding to the interleukin-11 receptor on target cells, triggering intracellular signaling pathways that promote:
Clinical studies have demonstrated that administration of oprelvekin significantly reduces the incidence of severe thrombocytopenia and accelerates platelet recovery following chemotherapy .
Oprelvekin appears as a white to off-white lyophilized powder. Upon reconstitution with sterile water for injection, it forms a clear solution with a pH around 7.0 and a concentration of 5 mg/mL. Key physical properties include:
Oprelvekin's primary application is in clinical oncology for managing chemotherapy-induced thrombocytopenia. It serves as an alternative to platelet transfusions, providing significant benefits such as:
Research continues into potential new applications for oprelvekin beyond its current indications, including its effects on other hematological conditions .
Oprelvekin is a recombinant form of human interleukin-11 (IL-11), produced through Escherichia coli bacterial expression systems using recombinant DNA technology. Unlike endogenous IL-11 (178 amino acids), oprelvekin consists of 177 amino acids and lacks the N-terminal proline residue. This modification does not compromise its biological activity, as confirmed by in vitro and in vivo studies demonstrating comparable efficacy to native IL-11 in megakaryocyte stimulation [1] [6]. The molecule has a molecular mass of 19,000 daltons (19 kDa) and is non-glycosylated, with a chemical formula of C₈₅₄H₁₄₁₁N₂₅₃O₂₃₅S₂ [1] [7]. Its primary structure includes key functional domains essential for receptor binding and signal transduction (Table 1).
Table 1: Molecular Characteristics of Oprelvekin
Property | Specification |
---|---|
Amino Acid Length | 177 residues (vs. 178 in native IL-11) |
Molecular Formula | C₈₅₄H₁₄₁₁N₂₅₃O₂₃₅S₂ |
Molecular Weight | 19,047.2 Da |
Expression System | Escherichia coli |
Glycosylation Status | Non-glycosylated |
Biological Activity | Comparable to native IL-11 |
The protein's three-dimensional structure enables binding to the interleukin-11 receptor subunit alpha (IL-11Rα), initiating downstream signaling cascades critical for thrombopoiesis. Oprelvekin is supplied as a lyophilized powder (5 mg/vial) requiring reconstitution and exhibits >80% bioavailability via subcutaneous administration. Its elimination half-life is approximately 6.9 ± 1.7 hours, with renal metabolism as the primary clearance pathway [1] [5] [6].
Oprelvekin was developed by Genetics Institute (later acquired by Wyeth Pharmaceuticals) as the first cytokine therapy targeting chemotherapy-induced thrombocytopenia. Key milestones include:
Table 2: Historical Development Timeline
Year | Event | Significance |
---|---|---|
1997 | FDA approval for thrombocytopenia prevention | First recombinant IL-11 therapy commercialized |
2002 | Label refinement for high-risk patients | Optimized clinical targeting |
2003 | Pharmacoeconomic analyses highlighting cost concerns | Contributed to market withdrawal |
2000s | Clinical trials for Crohn’s disease and rheumatoid arthritis | Unsuccessful expansion to non-hematologic indications |
Oprelvekin belongs to the interleukin-based products subclass under protein-based therapies. It is pharmacologically classified as a megakaryocyte growth factor, distinct from thrombopoietin (TPO) mimetics like romiplostim or eltrombopag. Its mechanism involves direct stimulation of hematopoietic stem cells and megakaryocyte progenitors, promoting platelet production through:
Within therapeutic hierarchies, oprelvekin is categorized under ATC code L03AC02 (platelet-stimulating agents). Its clinical niche was patients receiving nonmyeloablative chemotherapy for solid tumors, prior to the advent of TPO receptor agonists [1] [9].
Table 3: Pharmacological Classification
Classification Level | Category |
---|---|
Therapeutic Category | Hematopoietic growth factors |
Molecular Modality | Protein-based therapies |
Subclass | Interleukin-based products |
ATC Code | L03AC02 |
Primary Biological Target | IL-11 receptor subunit alpha (IL11RA) |
Compound Names Mentioned:
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5